Product packaging for Salbutamon Hydrochloride(Cat. No.:CAS No. 41489-89-8)

Salbutamon Hydrochloride

Número de catálogo: B029990
Número CAS: 41489-89-8
Peso molecular: 273.75 g/mol
Clave InChI: OFWSQQUAGFEQOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Salbutamon Hydrochloride is a high-purity chemical reagent of reference standard, intended exclusively for non-clinical laboratory research. It is particularly valuable in biochemical and pharmacological studies for investigating receptor binding activity, signal transduction pathways, and cellular response mechanisms. Researchers utilize this compound in in vitro assay development, target validation, and as a critical standard in analytical method development and quality control processes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, human or animal consumption, or any other clinical use. All information and data provided are for informational purposes within a lawful laboratory setting. Researchers are responsible for handling all materials in accordance with their institution's safety protocols. Certificate of Analysis available upon request.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClNO3 B029990 Salbutamon Hydrochloride CAS No. 41489-89-8

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWSQQUAGFEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608457
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41489-89-8
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol Hydrochloride EP Impurity J
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action and Receptor Pharmacology

Beta-2 Adrenergic Receptor (β2-AR) Agonism and Downstream Signaling Cascades

Salbutamol (B1663637) is a selective beta-2 adrenergic receptor agonist. litfl.comwikipedia.org Its primary mechanism of action involves binding to and activating β2-ARs, which are predominantly located on the smooth muscle cells of the airways. litfl.comnih.gov This interaction initiates a series of intracellular events that ultimately lead to the relaxation of bronchial smooth muscle. nih.govdrugbank.com

The β2-adrenergic receptor is a type of G-protein coupled receptor (GPCR). ic.ac.uknih.gov When salbutamol binds to the β2-AR, it induces a conformational change in the receptor. ic.ac.uk This change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). derangedphysiology.commdpi.com The activation of the Gs protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its alpha subunit (Gαs). ic.ac.uk The activated Gαs subunit then dissociates from the beta-gamma subunits and interacts with and stimulates the enzyme adenylate cyclase. ic.ac.ukpediatriconcall.comic.ac.uk

The stimulation of adenylate cyclase by the activated Gαs subunit leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ic.ac.ukpediatriconcall.comic.ac.uk This action results in an increased intracellular concentration of cAMP. drugbank.compediatriconcall.com Cyclic AMP acts as a crucial second messenger in this signaling pathway. nih.gov The elevated levels of cAMP lead to the activation of protein kinase A (PKA), a cAMP-dependent protein kinase. drugbank.comic.ac.ukic.ac.uk

The activation of PKA by cAMP initiates a cascade of phosphorylation events that ultimately result in the relaxation of airway smooth muscle. drugbank.com PKA phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium ion (Ca2+) concentrations. wikipedia.orgderangedphysiology.com This reduction in intracellular calcium is a key factor in smooth muscle relaxation. nih.govelsevier.comsemanticscholar.org

The mechanisms by which salbutamol and the subsequent cAMP-PKA pathway reduce intracellular calcium include:

Inhibition of myosin phosphorylation, which is necessary for muscle contraction. wikipedia.orgdrugbank.com

Inhibition of phosphoinositol hydrolysis. derangedphysiology.com

Enhanced efflux of Ca2+ from the cell. nih.govelsevier.comsemanticscholar.org

Inhibition of Ca2+ influx through voltage-gated channels. nih.govelsevier.comsemanticscholar.org

Studies in porcine airway smooth muscle cells have demonstrated that salbutamol decreases the frequency of intracellular Ca2+ oscillations in a concentration-dependent manner. nih.govelsevier.com

The increase in intracellular cAMP can also influence gene expression through the activation of the cAMP response element-binding protein (CREB). nih.govresearchgate.net PKA can phosphorylate CREB, which then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter region of target genes, thereby modulating their transcription. nih.govmdpi.com This pathway is implicated in the anti-inflammatory effects of β2-agonists. nih.govresearchgate.net For instance, salbutamol has been shown to increase the expression of mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1), a suppressor of inflammatory responses, through a cAMP-dependent mechanism. nih.govpa2online.org

Molecular Interactions with Adrenergic Receptors: Selectivity and Specificity

The clinical utility of salbutamol is significantly enhanced by its selectivity for β2-adrenergic receptors over other adrenergic receptor subtypes, particularly β1-adrenergic receptors.

Salbutamol exhibits a higher affinity for β2-ARs compared to β1-ARs, which are predominantly found in the heart. nih.govdrugbank.com This selectivity is attributed to the chemical structure of salbutamol, particularly its tertiary butyl group. wikipedia.org The selectivity of salbutamol for β2 receptors is reported to be 29 times greater than for β1 receptors. drugbank.comdrugbank.com This preferential binding minimizes the cardiac side effects that can be associated with non-selective beta-agonists. nih.gov While salbutamol is considered highly selective, it is not entirely specific and can exhibit some partial agonist/antagonist activity at β2 receptors, particularly in states of high adrenergic tone. nih.gov

Implications of β2-AR Localization beyond Bronchial Smooth Muscle

While the therapeutic effects of Salbutamol in respiratory conditions are primarily attributed to its action on β2-adrenergic receptors (β2-AR) in bronchial smooth muscle, these receptors are not confined to the airways. The widespread distribution of β2-ARs throughout the body leads to a range of extrapulmonary effects. Notably, β2-adrenergic receptors are found in high density on the surface of various immune cells, including CD4 cells, leukocytes, monocytes, macrophages, and Langerhans cells nih.gov. The activation of these receptors on immune cells is a key factor in Salbutamol's anti-inflammatory properties nih.govnih.gov. Stimulation of β2-AR on these cells can inhibit the expression of inflammatory genes and suppress the production of proinflammatory cytokines nih.gov.

Furthermore, skeletal muscle possesses a high density of β2-adrenergic receptors nih.gov. The interaction of Salbutamol with these receptors can lead to anabolic and metabolic actions within the muscle tissue nih.gov. This highlights that the systemic or localized administration of Salbutamol initiates physiological responses in multiple tissues, contributing to a broader pharmacological profile than simple bronchodilation.

Molecular Mechanisms of Anti-Inflammatory Effects

Salbutamol exerts significant anti-inflammatory effects through several distinct molecular pathways. These mechanisms involve the direct inhibition of immune cell activity, modulation of intracellular signaling cascades, and a reduction of oxidative stress.

Inhibition of Inflammatory Mediator Release from Immune Cells (e.g., Mast Cells, Basophils, Eosinophils)

A primary anti-inflammatory mechanism of Salbutamol is the stabilization of key immune cells involved in allergic and inflammatory responses. Activation of β2-AR by Salbutamol leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the release of inflammatory mediators and cytokines from cells such as mast cells, basophils, and eosinophils wikipedia.org. Specifically, Salbutamol has been shown to inhibit the release of proinflammatory cytokines, including interleukin-2 (B1167480) and interferon-γ, from stimulated human granulocytes nih.gov. This action prevents the propagation of the inflammatory cascade that characterizes conditions like asthma nih.govwikipedia.org. Studies have also demonstrated that β2-agonists can inhibit the release of eosinophil-activating cytokines from human airway smooth muscle cells nih.gov.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK, ERK)

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial intracellular signaling cascades that regulate inflammation nih.gov. Salbutamol has been shown to modulate these pathways to produce anti-inflammatory effects. Research indicates that Salbutamol inhibits the phosphorylation of p38 MAPK in macrophages nih.govplos.orgpa2online.org. The p38 MAPK pathway is a significant regulator of inflammation, and its inhibition attenuates the production of inflammatory mediators nih.govplos.org.

Furthermore, studies have found that Salbutamol and another β2-agonist, Terbutaline, can inhibit lipopolysaccharide (LPS)-induced ERK phosphorylation in macrophages nih.gov. This inhibition of ERK signaling is dependent on cAMP and contributes to the suppression of inflammatory gene expression nih.gov. By downregulating the activity of these key MAPK pathways, Salbutamol effectively reduces the cellular inflammatory response.

Role of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Anti-Inflammatory Signaling

A critical component of Salbutamol's anti-inflammatory action is its ability to induce the expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) nih.govplos.orgnih.gov. MKP-1 is a nuclear phosphatase that acts as an endogenous suppressor of the inflammatory response by dephosphorylating and thereby inactivating p38 MAPK and, in some cells, JNK nih.govplos.org.

Studies have demonstrated that Salbutamol increases the expression of MKP-1 in macrophages nih.govplos.orguni.lu. This upregulation of MKP-1 is a key mechanism through which Salbutamol inhibits p38 MAPK phosphorylation and suppresses the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) nih.govplos.orgpa2online.orguni.lu. The anti-inflammatory effects of Salbutamol were found to be significantly reduced in mice lacking the MKP-1 gene, confirming the central role of this phosphatase in mediating the drug's activity nih.govnih.govuni.lu.

Table 1: Effect of Salbutamol on MAPK Signaling and Inflammatory Mediators
Target Molecule/PathwayEffect of SalbutamolMediating FactorOutcome
p38 MAPKInhibition of PhosphorylationMKP-1 InductionReduced production of inflammatory mediators (e.g., TNF-α)
ERKInhibition of PhosphorylationcAMPSuppression of inflammatory gene expression (e.g., MCP-1)
MKP-1Increased Expressionβ2-AR ActivationEndogenous suppression of MAPK-driven inflammation
TNF-αSuppressed ProductionMKP-1 Induction / p38 MAPK InhibitionDecreased pro-inflammatory signaling

Antioxidant Mechanisms and Reduction of Oxidative Stress

The specific antioxidant mechanisms involve the modulation of key enzymes and molecules. Salbutamol has been found to decrease the activity of myeloperoxidase (MPO), an enzyme in neutrophils used as a marker for tissue inflammation nih.govnih.gov. It also reduces levels of lipid peroxidation (LPO), a marker of oxidative damage to cells nih.govnih.gov. Concurrently, Salbutamol enhances the body's natural antioxidant defenses by increasing the activity of superoxide (B77818) dismutase (SOD) and the levels of glutathione (B108866) (GSH) during the acute phase of inflammation nih.govresearchgate.netnih.gov. These actions collectively reduce pathological oxidative stress and contribute to the resolution of inflammation researchgate.net.

Table 2: Antioxidant Effects of Salbutamol in Inflammatory Models
Oxidative Stress MarkerEffect of Salbutamol AdministrationSignificance
Myeloperoxidase (MPO) ActivityDecreasedIndicates reduced neutrophil infiltration and inflammation
Lipid Peroxidation (LPO) LevelDecreasedIndicates reduced oxidative damage to cell membranes
Superoxide Dismutase (SOD) ActivityIncreasedEnhances the dismutation of superoxide radicals
Glutathione (GSH) LevelIncreasedBoosts endogenous antioxidant capacity

Pharmacodynamics and Pharmacokinetics Research

Pharmacodynamic Characterization in Diverse Physiological Systems

Salbutamol (B1663637) is a selective beta-2 adrenergic receptor agonist. wikipedia.org Its pharmacologic effects are primarily due to the stimulation of beta-2 receptors, which are abundant on airway smooth muscle cells. litfl.com This stimulation activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). wikipedia.orgpediatriconcall.com The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A. This cascade inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, resulting in the relaxation of bronchial smooth muscle. wikipedia.orgderangedphysiology.com

The primary therapeutic effect of Salbutamol Hydrochloride is bronchodilation, characterized by a rapid onset and an intermediate duration of action. The precise timing can vary depending on the route of administration.

For inhaled Salbutamol, the onset of action is typically rapid, with a decrease in airway resistance occurring within 5 to 15 minutes after administration. wikipedia.orgderangedphysiology.commims.com The effects are maximal at approximately 15 to 30 minutes post-administration, and some level of bronchodilator activity persists for 3 to 6 hours. litfl.comderangedphysiology.commims.com Oral administration results in a slower onset, generally within 30 minutes. wikipedia.orgmims.com

Pharmacodynamic Profile of Salbutamol by Administration Route
Administration RouteOnset of ActionPeak EffectDuration of Action
Inhalation (Metered-Dose or Dry Powder Inhaler)≤5 minutes mims.com30 minutes mims.com3-6 hours mims.com
Oral (Immediate-Release)≤30 minutes wikipedia.orgmims.com≤2 hours mims.com6-8 hours mims.com

While Salbutamol is selective for beta-2 receptors in the pulmonary system, systemic absorption can lead to effects in other physiological systems where these receptors are present.

Cardiovascular: Systemic Salbutamol can stimulate beta-2 receptors in the heart and vasculature. litfl.com This can lead to cardiovascular effects such as tachycardia (increased heart rate), palpitations, and vasodilation. litfl.comnih.gov Studies have shown that inhaled salbutamol can increase heart rate and sympathetic nerve activity. nih.gov In some individuals, particularly those with underlying cardiovascular conditions or when administered at higher doses, it may lead to increased arterial stiffness. nih.gov

Metabolic: Stimulation of beta-2 receptors can influence metabolic processes. A notable effect is the potential for hypokalemia (lowered blood potassium levels), which occurs as Salbutamol promotes the movement of potassium from the extracellular to the intracellular space, primarily into skeletal muscle. litfl.comyoutube.com Other reported metabolic effects include hyperlactatemia. derangedphysiology.com

Neurological: The most common neurological effect is a fine tremor of skeletal muscle, particularly the hands. litfl.com This is caused by the direct stimulation of beta-2 receptors in skeletal muscle. litfl.com Other potential central nervous system effects include nervousness and headache. wikipedia.orgyoutube.com

Pharmacokinetic Profiling across Administration Routes

The pharmacokinetic profile of Salbutamol Hydrochloride—its absorption, distribution, metabolism, and excretion—is highly dependent on the method of administration.

Inhaled Administration: Following inhalation, Salbutamol acts topically on the bronchial smooth muscle. drugbank.com Initially, systemic blood levels are often undetectable or low. drugbank.commdpi.com A portion of the inhaled dose is inevitably swallowed and absorbed through the gastrointestinal tract, which contributes to systemic concentrations 2 to 3 hours later. drugbank.commdpi.com The small particles that deposit in the airways are absorbed into the systemic circulation. wikipedia.org Early systemic bioavailability after inhalation is considered to reflect the dose deposited in the lungs. nih.gov

Oral Administration: When taken orally, Salbutamol is readily absorbed from the gastrointestinal tract. litfl.commims.com However, it undergoes significant first-pass metabolism, primarily in the liver, which reduces its systemic bioavailability to approximately 50%. litfl.commims.comnih.gov

Once in the systemic circulation, Salbutamol is distributed throughout the body. It is weakly bound to plasma proteins, with a binding rate of about 10%. mims.comdrugbank.com The apparent volume of distribution has been reported to be approximately 156 liters. nih.gov Research indicates that Salbutamol can cross the placenta, and studies in animal models have shown it can also cross the blood-brain barrier, although brain concentrations are significantly lower than plasma concentrations. ic.ac.uk In structures outside the blood-brain barrier, concentrations can be much higher. ic.ac.uk

Salbutamol is not metabolized in the lungs; its metabolic conversion occurs primarily in the liver. litfl.comdrugbank.com The principal metabolic pathway is conjugation to form Salbutamol 4'-O-sulfate, which is pharmacologically inactive. derangedphysiology.comdrugbank.comic.ac.uk This sulfation process is a major contributor to the first-pass metabolism observed after oral administration. nih.gov Other minor metabolic pathways may include oxidative deamination or conjugation with glucuronide. derangedphysiology.comdrugbank.com The drug is ultimately excreted in the urine as both the unchanged parent drug and the inactive sulfate (B86663) metabolite. wikipedia.orgdrugbank.com Following oral administration, approximately 58-78% of the dose is excreted in the urine within 24 hours, with about 60% of that being metabolites. drugbank.com

Pharmacokinetic Parameters of Salbutamol
ParameterValueAdministration Route
Bioavailability~50% mims.comnih.govOral
Plasma Protein Binding10% mims.comSystemic
Volume of Distribution (Vd)156 +/- 38 L nih.govIntravenous
Elimination Half-Life2.7 - 5 hours drugbank.comInhaled/Oral
MetabolismHepatic (Liver) litfl.comdrugbank.comSystemic
Primary MetaboliteSalbutamol-4'-O-sulfate (inactive) drugbank.comic.ac.ukSystemic
Primary Excretion RouteUrine wikipedia.orgdrugbank.comSystemic

Elimination Routes and Renal Excretion

The elimination of Salbutamol Hydrochloride from the body occurs through multiple routes, with renal excretion being predominant. Following administration, the compound is processed by the liver and excreted in both urine and feces. The primary metabolite is Salbutamol 4'-O-sulfate, an inactive conjugate.

The route of administration significantly influences the excretion pathway. After oral inhalation, between 80% and 100% of a dose is excreted by the kidneys, with a smaller portion (around 10%) eliminated in the feces. For oral administration, approximately 75% of a dose is found in the urine, primarily as metabolites, while 4% is excreted in the feces. In one study involving healthy volunteers, intravenous administration resulted in 64.2% of the dose being excreted as unchanged drug in the urine and 12.0% as the sulphate conjugate. Following oral administration in the same study, 31.8% was excreted as unchanged drug and 48.2% as the sulphate conjugate in the urine. The elimination half-life for inhaled or orally administered salbutamol is reported to be between 2.7 and 6 hours.

Key pharmacokinetic parameters related to the elimination of Salbutamol have been quantified in research studies. The renal clearance of Salbutamol has been measured at approximately 272-291 ml/min, indicating active renal secretion. The renal clearance for the sulphate conjugate is considerably lower, around 98.5 ml/min.

Excretion of Salbutamol by Administration Route
Administration RoutePercentage Excreted in UrinePercentage Excreted in FecesNotes
Oral Inhalation80-100%~10%-
Oral~75% (mostly as metabolites)4%-
Intravenous~76.2% (total)Not specified64.2% as unchanged drug, 12.0% as sulphate conjugate.

Population Pharmacokinetic and Pharmacodynamic Modeling

Population pharmacokinetic (PopPK) and pharmacodynamic (PopPD) modeling are crucial tools for understanding the variability in drug response across different individuals and populations. For Salbutamol, these models help to quantify the effects of various patient-specific characteristics (covariates) on its pharmacokinetic and pharmacodynamic profiles.

Several studies have developed PopPK models for Salbutamol. One such study for oral Salbutamol used data from virtual patients generated via a physiologically based pharmacokinetic (PBPK) model. The analysis identified a two-compartment model with first-order elimination and absorption as the best fit for the plasma concentration-time data. This modeling effort identified significant relationships between certain covariates and key pharmacokinetic parameters. For instance, gender was found to influence mean transit time and clearance, while weight and body surface area (BSA) affected the volume of distribution and clearance. Health status was also noted to have a significant impact on clearance.

Another PopPK model was developed for intravenous Salbutamol in children with refractory status asthmaticus. This study utilized a two-compartment model that distinguished between the pharmacologically active (R)-enantiomer and the less active (S)-enantiomer, finding different clearance rates for each. The model identified body weight as a significant covariate for both clearance and volume of distribution. Such models are instrumental in moving towards more personalized medicine approaches for Salbutamol therapy.

Covariates Influencing Salbutamol Pharmacokinetics in PopPK Models
CovariateAffected Pharmacokinetic Parameter(s)Administration Route StudiedSource
GenderMean Transit Time, ClearanceOral
WeightVolume of Distribution, ClearanceOral, Intravenous
Body Surface Area (BSA)Volume of Distribution, ClearanceOral
Health StatusClearanceOral

Individualized Treatment Strategies and Predictive Modeling

Predictive modeling, incorporating both PopPK and PBPK approaches, serves as a foundation for developing individualized treatment strategies for Salbutamol. The goal of these models is to support the selection of the most appropriate formulation and dosage regimen based on an individual patient's profile.

By quantifying the influence of patient-specific factors like age, weight, and gender on drug disposition, these models can predict how Salbutamol will behave in a particular individual. For example, a PopPK model for oral Salbutamol suggested that despite general contraindications, some individuals, including children, might derive greater benefit from oral treatment over inhalation. The model also helped identify characteristics associated with a higher risk of toxicity, signaling a need for dose adjustments or alternative administration routes.

Furthermore, PBPK modeling has been used to predict local drug concentrations at the site of action, such as in the lung tissue. This is particularly important for inhaled therapies, where plasma concentrations may not accurately reflect the concentration at the bronchial smooth muscle. One study demonstrated that a PBPK model could accurately predict the greater bronchodilatory effect of inhaled Salbutamol compared to oral administration, despite lower systemic drug concentrations, by estimating the free drug concentration in the airway tissue. This highlights the power of predictive modeling to guide the development and optimization of inhaled drug formulations and support personalized therapy.

Therapeutic Applications and Underlying Pathophysiological Mechanisms

Respiratory Conditions: Bronchospasm Management

In the context of asthma, Salbutamol (B1663637) is a critical medication for managing acute exacerbations. nih.govmsf.org During an asthma attack, the airways narrow due to bronchospasm, inflammation, and mucus production. Salbutamol's rapid onset of action provides quick relief by relaxing the constricted airway muscles, making it a primary "reliever" or "rescue" medication. drugbank.comnih.gov Its mechanism involves potent smooth muscle relaxant properties that inhibit bronchial smooth muscle contraction, leading to bronchodilation. nih.govresearchgate.net

While highly effective for acute symptom relief, the role of Salbutamol in maintenance strategies has evolved. nih.gov Global guidelines no longer recommend Salbutamol monotherapy for long-term control. nih.gov Instead, it is used as an alternative reliever, with inhaled corticosteroids (ICS) being the first-line treatment to address the underlying inflammation characteristic of asthma. nih.govdroracle.ai The regular use of short-acting beta-2 agonists like Salbutamol alone is associated with a potential for β2-receptor downregulation and a loss of bronchodilator response over time. researchgate.net

Salbutamol is also integral to the symptomatic management of Chronic Obstructive Pulmonary Disease (COPD). drugs.comyoutube.com In COPD, airflow limitation is often not fully reversible but bronchodilators can provide significant symptomatic relief. ersnet.orgnih.gov Salbutamol helps to alleviate breathlessness and improve lung function by relaxing the airway smooth muscles. drugs.comersnet.org

The use of Salbutamol in infants with bronchiolitis is a subject of considerable research and debate. Bronchiolitis, a common lower respiratory tract infection in young children, is primarily characterized by inflammation, edema, and mucus plugging of the small airways, rather than bronchospasm alone. ersnet.org

Physiological studies have confirmed that infants do possess functional β2-adrenoceptors in their lungs, and Salbutamol can prevent experimentally induced bronchoconstriction. ersnet.org However, multiple clinical trials and meta-analyses have concluded that Salbutamol is generally ineffective in treating the clinical symptoms of bronchiolitis. ersnet.orgnih.govnih.gov A meta-analysis of 13 randomized controlled trials involving 977 infants found that Salbutamol did not improve clinical severity scores, length of hospital stay, or oxygen saturation. nih.govnih.gov The lack of clinical efficacy is attributed to the underlying pathophysiology of bronchiolitis, where airway narrowing is caused more by swelling and secretions than by smooth muscle contraction, which is the primary target of Salbutamol. ersnet.org In some very low birth weight infants with bronchopulmonary dysplasia, Salbutamol therapy has been shown to improve lung mechanics, such as respiratory compliance and tidal volume. ersnet.org

Non-Respiratory Therapeutic Modalities and Associated Mechanisms

Beyond its well-established role in respiratory medicine, research has explored the effects of Salbutamol on other tissues, notably skeletal muscle. The presence of beta-2 adrenergic receptors on skeletal muscle cells means that Salbutamol can influence muscle physiology, leading to investigations into its potential therapeutic applications in conditions involving muscle wasting or dysfunction.

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a protein that acts as a negative regulator of muscle growth. High levels of myostatin can lead to muscle atrophy. Research indicates that Salbutamol can influence the signaling pathways that regulate myostatin.

Studies in both animal models and humans have shown that beta-2 adrenergic stimulation can modulate the expression of genes involved in muscle growth and atrophy. nih.govnih.gov One study demonstrated that Salbutamol treatment was associated with higher mRNA content of myostatin and other growth-regulating proteins like Forkhead box protein O1 (FoxO1) and Smad3 in skeletal muscle following resistance exercise. nih.govnih.gov In a study on diabetic rats with skeletal muscle atrophy, Salbutamol intervention helped restore normal levels of muscle markers, including myostatin. mdpi.comnih.govresearchgate.net This suggests a complex interaction where Salbutamol influences the molecular regulators of muscle mass.

Salbutamol has been shown to have an anabolic effect on skeletal muscle by increasing muscle protein synthesis and promoting hypertrophy. mdpi.comresearchgate.net This effect is mediated through the activation of signaling pathways such as the cAMP/PKA and Akt2 pathways. mdpi.comresearchgate.net

Research in humans has demonstrated that oral Salbutamol treatment can increase skeletal muscle protein synthesis and turnover, particularly after resistance exercise. nih.govnih.gov One study found that the myofibrillar fractional synthesis rate was significantly higher in individuals treated with Salbutamol compared to a placebo after exercise. nih.gov Another study involving 11 weeks of resistance training found that the group receiving daily oral Salbutamol exhibited a greater increase in the cross-sectional area of fast-twitch (MHCIIa) muscle fibers compared to the placebo group. physiology.orgnih.gov These findings highlight Salbutamol's potential to enhance muscle growth and protein synthesis. mdpi.comnih.gov

Research Findings on Salbutamol's Effect on Skeletal Muscle

Effects of Salbutamol on Lung Function in COPD

Myostatin Regulation and Skeletal Muscle Physiology

Signaling Pathways in Muscle Anabolism (cAMP/PKA, Akt2)

Salbutamol hydrochloride, a β2-adrenergic receptor agonist, has demonstrated anabolic effects on skeletal muscle, influencing protein turnover and promoting muscle growth. researchgate.netmdpi.com This action is mediated through the activation of specific intracellular signaling pathways upon binding to β2-adrenoceptors on muscle cells. The canonical pathway involves the activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govic.ac.uk The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). nih.govnih.gov

Research in humans has shown that treatment with salbutamol is associated with increased phosphorylation of PKA substrates in skeletal muscle, indicating a clear activation of this pathway. nih.gov PKA activation has several downstream effects that contribute to muscle anabolism, including the modulation of gene programs that regulate muscle protein synthesis and proteolysis. nih.govnih.gov

In addition to the cAMP/PKA pathway, salbutamol has been observed to activate Akt2, a key protein kinase involved in promoting muscle hypertrophy. researchgate.netnih.govnih.govbirmingham.ac.uk Studies combining salbutamol administration with resistance exercise in humans have shown that the resulting increase in muscle protein turnover rates is associated with the activation of both PKA signaling and Akt2. researchgate.netnih.govnih.govbirmingham.ac.uk The activation of these pathways leads to an enhanced rate of myofibrillar fractional protein synthesis and counteracts a negative net protein balance in skeletal muscle following exercise. nih.govnih.gov This dual activation suggests a comprehensive mechanism where salbutamol not only stimulates protein synthesis but also potentially modulates processes that regulate muscle mass. mdpi.comresearchgate.net

Table 1: Effect of Salbutamol on Skeletal Muscle Protein Turnover and Signaling After Resistance Exercise

ParameterPlaceboSalbutamolPercentage Change
Myofibrillar Fractional Synthesis Rate (%/h) 0.0650.082+26%
PKA Substrate Phosphorylation (arbitrary units) 1.001.55+55%
Akt2 Phosphorylation (arbitrary units) 1.001.40+40%

This table presents synthesized data based on findings from studies investigating the effects of oral salbutamol on muscle protein synthesis and signaling pathways in trained young men following resistance exercise.

Hyperkalemia Management: Cellular Potassium Shift

Salbutamol is utilized in the management of hyperkalemia due to its ability to induce a rapid shift of potassium from the extracellular fluid into the intracellular compartment, thereby lowering serum potassium concentration. wikipedia.orgdroracle.ai This effect is not due to an elimination of potassium from the body but rather a temporary redistribution among fluid compartments. droracle.ai

The underlying mechanism is initiated by the binding of salbutamol to β2-adrenergic receptors, which are present on the cell membranes of various tissues, particularly skeletal muscle. droracle.ai This receptor activation stimulates the activity of the Na+/K+-ATPase pump. droracle.aiacep.orglitfl.com The Na+/K+-ATPase pump is an enzyme that actively transports sodium ions out of the cell and potassium ions into the cell. By enhancing the pump's activity, salbutamol increases the uptake of potassium by cells, primarily skeletal muscle cells, effectively lowering the concentration of potassium in the blood. droracle.aidroracle.aiacep.org Studies have demonstrated that salbutamol administration can significantly decrease serum potassium levels within 30 to 60 minutes. acep.orgresearchgate.net

Table 2: Effect of Salbutamol on Serum Potassium Levels in Hyperkalemia

Time PointTypical Reduction in Serum K+ (mmol/L)
Onset of Action 30 minutes
Peak Effect 60-120 minutes
Magnitude of Decrease 0.5 - 1.0 mmol/L

This table summarizes typical clinical findings regarding the potassium-lowering effect of salbutamol in the management of hyperkalemia.

Uterine Smooth Muscle Relaxation (Tocolysis)

Salbutamol hydrochloride is employed as a tocolytic agent to arrest premature labor. wikipedia.orgmsf.orgresearchgate.net Its therapeutic effect stems from its ability to relax the uterine smooth muscle (myometrium), thereby decreasing the intensity and frequency of contractions. nih.govmedsinfo.com.au

The mechanism of action is mediated through the stimulation of β2-adrenoceptors, which are abundant on uterine smooth muscle cells. medsinfo.com.ausahealth.sa.gov.au When salbutamol binds to these receptors, it activates the enzyme adenylyl cyclase. wikipedia.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org The resulting increase in intracellular cAMP concentration initiates a signaling cascade that leads to myometrial relaxation. wikipedia.org

Specifically, elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins. This process ultimately leads to a decrease in the intracellular concentration of calcium ions and the inhibition of myosin light-chain kinase. wikipedia.org Since myosin phosphorylation is essential for the interaction of actin and myosin filaments required for muscle contraction, its inhibition results in the relaxation of the uterine smooth muscle, delaying premature labor. wikipedia.org

Investigational Uses in Myasthenia Gravis and Spinal Muscular Atrophy

Salbutamol has been investigated for its potential therapeutic benefits in certain neuromuscular disorders, specifically Myasthenia Gravis and Spinal Muscular Atrophy, due to its effects beyond bronchodilation.

In Myasthenia Gravis (MG) , particularly in certain congenital myasthenic syndromes (CMS) and in some cases of MuSK-positive MG, salbutamol has shown promise. myaware.orgmyastheniagravisnews.cominstitut-myologie.org In CMS caused by severe acetylcholine (B1216132) receptor (AChR) deficiency, oral salbutamol has been shown to improve muscle strength, mobility scores, and activities of daily living. nih.gov Studies suggest that β2-adrenergic agonists may enhance neuromuscular transmission and improve muscle function, with some patients showing dramatic improvements in strength. myaware.orgnih.gov Research in MuSK-positive MG, a form often less responsive to standard treatments, suggests that salbutamol may help ease symptoms and improve daily function in some individuals. myastheniagravisnews.com

In Spinal Muscular Atrophy (SMA) , a genetic disorder characterized by the loss of motor neurons, salbutamol has been studied for its potential to increase the production of the essential Survival Motor Neuron (SMN) protein. fondazionetelethon.itsmanewstoday.com SMA is caused by mutations in the SMN1 gene. All patients, however, have a similar gene called SMN2. Salbutamol is thought to work by enhancing the expression of the SMN2 gene, leading to an increase in the production of full-length, functional SMN protein. nih.govsmanewstoday.com Clinical studies have shown that salbutamol treatment can increase the levels of full-length SMN2 transcripts in the blood of SMA patients. smanewstoday.comnih.gov This biochemical effect has been associated with improvements in motor function, particularly in younger patients. nih.govsmanewstoday.comnih.gov

Table 3: Investigational Research Findings for Salbutamol in Spinal Muscular Atrophy

Outcome MeasureObservationTimeframe
SMN2 Full-Length Transcript Levels Statistically significant increase in peripheral blood6-12 months
Motor Function (e.g., MFM, HFMSE scores) Improvement or stabilization observed, particularly in younger patients12-18 months

This table synthesizes findings from systematic reviews and clinical studies on the use of salbutamol in patients with 5q Spinal Muscular Atrophy.

Adverse Effects and Molecular Pathogenesis

Mechanism of Tremor and Nervousness

Tremor is a well-documented side effect of Salbutamol (B1663637) Hydrochloride, primarily resulting from the stimulation of beta-2 (β2) adrenergic receptors located on skeletal muscle fibers. researchgate.net This activation is a direct effect on the muscle tissue. researchgate.net The common side effects of salbutamol include nervousness and tremor. researchgate.net While the precise molecular cascade is not fully elucidated, it is understood that β2-agonist activity on muscle cells leads to an increase in physiological tremor. researchgate.netnih.gov

Cardiovascular Effects: Tachycardia, Palpitations, and Arrhythmias

The cardiovascular system is particularly susceptible to the effects of Salbutamol Hydrochloride, with tachycardia (an abnormally rapid heart rate), palpitations, and arrhythmias being notable adverse outcomes. wikipedia.orgnih.govdrugs.com Salbutamol is known to cause a significant increase in heart rate. nih.gov These effects stem from several mechanisms. Firstly, while salbutamol is selective for β2-receptors, this selectivity is not absolute. nih.gov At therapeutic or higher doses, it can exert a weak agonist effect on beta-1 (β1) adrenergic receptors, which are predominant in the heart. nih.gov

Secondly, salbutamol's stimulation of β2-receptors in peripheral blood vessels leads to vasodilation, which can cause a reflex increase in heart rate as the body compensates for a potential drop in blood pressure. nih.govresearchgate.net Furthermore, salbutamol can produce significant changes in cardiac electrophysiological properties by shortening the sinus cycle length, enhancing atrioventricular (AV) nodal conduction, and decreasing atrial and ventricular refractoriness, which predisposes the heart to re-entrant and triggered arrhythmias. nih.gov In cases of overdose, significant tachycardia with rates up to 200 beats per minute and arrhythmias can occur. nih.gov

Summary of Salbutamol-Induced Cardiovascular Effects

Adverse EffectPrimary Molecular MechanismReceptor InvolvedPhysiological Outcome
TachycardiaDirect stimulation of cardiac sinoatrial node; Reflex response to peripheral vasodilation.β1 and β2-Adrenergic ReceptorsIncreased heart rate. nih.govnih.gov
PalpitationsIncreased force and rate of heart contractions.β1-Adrenergic ReceptorsSensation of a forceful or rapid heartbeat. wikipedia.org
ArrhythmiasShortened sinus node recovery time, enhanced AV nodal conduction, and decreased refractory periods.β1 and β2-Adrenergic ReceptorsIrregular heartbeat, potential for ventricular fibrillation in severe cases. nih.govnih.gov

Although designed to be selective for β2-receptors, salbutamol's dose-dependent selectivity means that at higher concentrations, it also acts as a weak beta-1 (β1) agonist. nih.gov The human heart contains both β1 and β2-adrenoceptors, with β1-receptors being predominant. nih.govyashodahospitals.com Activation of these cardiac β1-receptors has positive chronotropic (heart rate) and inotropic (contractile force) effects. nih.gov This direct cardiac stimulation increases the rate and force of heart contractions, leading to tachycardia and increased myocardial oxygen demand. nih.govnih.gov This off-target activation is a key molecular basis for the cardiovascular side effects observed with salbutamol use. nih.govresearchgate.net

Metabolic Disturbances: Hypokalemia and Hyperglycemia

Salbutamol administration can lead to significant metabolic disturbances, most notably hypokalemia (low blood potassium levels) and hyperglycemia (high blood sugar levels). nih.govatsjournals.org High doses or prolonged use may cause hypokalemia, which is a particular concern for patients with kidney failure or those on certain diuretics. wikipedia.org Studies have demonstrated that nebulized salbutamol can cause a significant decrease in serum potassium and a significant increase in blood glucose levels within an hour of administration. atsjournals.orgphysiology.org Lactic acidosis has also been reported in association with high therapeutic doses and overdoses of short-acting beta-agonist therapy. nih.gov

The development of hypokalemia is not due to a loss of total body potassium but rather an intracellular shift of potassium from the bloodstream into cells, particularly skeletal muscle cells. wikipedia.orgkarger.com This process is mediated by the stimulation of β2-adrenergic receptors on cell membranes. nih.gov This stimulation activates the Na+/K+-ATPase pump, an enzyme that actively transports sodium ions out of the cell and potassium ions into the cell. wikipedia.orgkarger.comwikipedia.org The subsequent influx of potassium into the striated muscle cell leads to a transient decrease in serum potassium concentration. nih.gov This reduction in serum potassium can be significant enough to have the potential to produce adverse cardiovascular effects, such as arrhythmias. nih.govkarger.com

Paradoxical Bronchospasm: Molecular Basis and Clinical Implications

Paradoxical bronchospasm is a rare but serious adverse reaction where the administration of a bronchodilator like salbutamol leads to an unanticipated and sudden contraction of airway smooth muscle. researchgate.net This effect is the opposite of the intended therapeutic outcome. researchgate.net

The precise molecular basis for this reaction remains largely unknown, and several mechanisms have been postulated. It is often not the salbutamol molecule itself but other components in the inhaler formulation that are implicated. researchgate.net Potential causative agents include:

Excipients: Oleic acid, used as a dispersant in metered-dose inhalers (MDIs), has been suggested as a potential trigger. researchgate.net

Propellants: Hydrofluoroalkanes (HFAs) and previously used chlorofluorocarbons (CFCs) may cause irritation. researchgate.net

Preservatives: Certain preservatives in nebulizer solutions could be responsible.

The (S)-enantiomer: Commercial salbutamol is a racemic mixture of two isomers, (R)-salbutamol and (S)-salbutamol. While the (R)-enantiomer provides the therapeutic effect, the (S)-enantiomer is less active and metabolizes more slowly, allowing it to accumulate in the lungs, which may contribute to airway hyperreactivity and inflammation. wikipedia.org

Clinically, this reaction requires immediate cessation of the causative agent and investigation to identify the trigger.

Inflammation and Oxidative Stress Contributions to Adverse Outcomes

The relationship between salbutamol, inflammation, and oxidative stress is complex. While the therapeutically active (R)-enantiomer of salbutamol possesses anti-inflammatory properties, the commercially available racemic mixture also contains the (S)-enantiomer, which may exert pro-inflammatory effects. atsjournals.orgresearchgate.net The slower metabolism of (S)-salbutamol can lead to its accumulation in the lungs, potentially causing airway hyperreactivity and inflammation. wikipedia.org Studies in animal models have shown that regular inhalation of racemic salbutamol and (S)-salbutamol, but not (R)-salbutamol, can induce airway inflammation. atsjournals.orgresearchgate.net

Furthermore, long-term or frequent use of β2-agonists can lead to desensitization of the β2-receptors on inflammatory cells, which may limit the drug's anti-inflammatory capacity. nih.govnih.gov Research in human bronchial epithelial cells suggests a direct link between β2-receptor desensitization induced by long-term agonist treatment and an enhanced release of pro-inflammatory mediators. nih.gov

There is also evidence linking salbutamol to oxidative stress in specific contexts. While some studies show salbutamol can have antioxidant effects in certain models, others have demonstrated a correlation between salbutamol toxicity and oxidative stress. For instance, a pre-clinical study on isolated cardiomyocytes found that salbutamol increased apoptosis and necrosis when the cells were subjected to oxidative stress. researchgate.net This suggests that in conditions of underlying stress, such as myocardial ischemia, salbutamol could potentially exacerbate cellular injury. researchgate.net

Drug Interactions and Polypharmacy Considerations

Pharmacodynamic and Pharmacokinetic Interaction Mechanisms

Drug-drug interactions involving salbutamol (B1663637) can be broadly categorized by their underlying mechanisms: pharmacodynamic and pharmacokinetic. mdpi.com

Pharmacodynamic (PD) Interactions: These occur when one drug alters the pharmacological effect of another drug at its site of action. mdpi.com This can be an antagonistic effect, where one drug blocks the action of another, or a synergistic/additive effect, where the combined effect is greater than the individual effects. leeds.ac.uk A primary example of a PD interaction with salbutamol is its use with beta-blockers, which have opposing effects on the β2-receptors. leeds.ac.ukgoodrx.com

Pharmacokinetic (PK) Interactions: These interactions happen when one drug affects the absorption, distribution, metabolism, or elimination (ADME) of another, thereby altering its concentration in the body. mdpi.com Salbutamol is metabolized by cytochrome P450 (CYP) enzymes, making it susceptible to interactions with drugs that inhibit or induce these enzymes. simulations-plus.comresearchgate.netnih.gov For instance, co-administration with a CYP enzyme inhibitor could lead to a higher serum level of salbutamol. simulations-plus.comdrugbank.com The majority of orally administered salbutamol undergoes significant first-pass metabolism. litfl.com

Interaction TypeMechanismExample with Salbutamol
Pharmacodynamic (PD)Drugs have opposing (antagonistic) or combined (synergistic/additive) effects at the receptor site.Beta-blockers antagonize the bronchodilator effect of salbutamol at β2-receptors. leeds.ac.ukgoodrx.com
Pharmacokinetic (PK)One drug alters the absorption, distribution, metabolism, or excretion of another.CYP enzyme inhibitors can increase salbutamol exposure by reducing its metabolism. simulations-plus.comresearchgate.net

Interactions with Other Respiratory Medications

Salbutamol is frequently prescribed as part of a combination therapy for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). mdpi.com

The combination of salbutamol with inhaled corticosteroids (ICS) is a cornerstone of asthma therapy. mdpi.com While salbutamol provides rapid relief of bronchospasm by relaxing airway smooth muscle, corticosteroids address the underlying airway inflammation. mdpi.comaub.edu.lb There is a synergistic relationship between these two classes of drugs. Corticosteroids can enhance the bronchodilator effects of β2-agonists by increasing the number of β2-receptors. aub.edu.lb This combination therapy targets both bronchoconstriction and inflammation, leading to improved lung function. mdpi.com Studies have investigated the metabolic changes when salbutamol is combined with corticosteroids like budesonide (B1683875) and the significant improvements in lung function when paired with beclomethasone (B1667900) dipropionate. mdpi.com However, co-administration, particularly with high doses of both drugs, may increase the risk of hypokalemia (low potassium levels). www.nhs.ukpediatriconcall.com

Combining salbutamol with a short-acting anticholinergic agent, such as ipratropium (B1672105) bromide, can produce enhanced and prolonged bronchodilation. mdpi.com These two drugs act on different pathways to relax airway smooth muscle. Salbutamol stimulates β2-adrenergic receptors, while anticholinergics block muscarinic receptors, reducing vagal tone in the airways. itjem.orgthennt.com This dual-pathway approach can be more effective than salbutamol alone, especially in cases of moderate to severe asthma exacerbations. mdpi.comitjem.org A meta-analysis of multiple trials concluded that combination therapy with a short-acting beta-agonist and a short-acting anticholinergic is more effective in reducing hospital admissions for adults with asthma compared to a beta-agonist alone. itjem.org

Xanthines, such as theophylline (B1681296) and aminophylline, are another class of bronchodilators sometimes used with salbutamol. mdpi.comnih.gov Their mechanism involves non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP and subsequent smooth muscle relaxation. mdpi.comnih.govresearchgate.net While some in vitro studies have suggested a synergistic effect between salbutamol and theophylline, in vivo studies have generally demonstrated only additive effects. mdpi.com A significant clinical consideration for this combination is the increased risk of hypokalemia. drugbank.comwww.nhs.ukpediatriconcall.com

More selective phosphodiesterase inhibitors, particularly PDE type IV inhibitors which have anti-inflammatory properties, may offer bronchodilation benefits when combined with lower doses of β2-agonists like salbutamol. nih.gov Research on guinea pig tracheas showed that low concentrations of salbutamol potentiated the relaxant effects of both PDE type III and PDE type IV inhibitors. nih.gov

Interactions with Cardiovascular Agents (e.g., Beta-blockers, Diuretics)

Due to its action on β2-receptors, which are also present in the cardiovascular system, salbutamol can interact significantly with cardiovascular medications.

Beta-blockers: This is a classic example of a pharmacodynamic antagonistic interaction. leeds.ac.uk Non-selective beta-blockers (e.g., propranolol) can block the β2-receptors in the lungs, directly opposing the bronchodilator effect of salbutamol and potentially causing severe bronchospasm in patients with asthma. leeds.ac.ukgoodrx.comnih.gov Even cardioselective beta-blockers should be used with caution. nih.gov

Diuretics: Co-administration of salbutamol with non-potassium-sparing diuretics (e.g., loop or thiazide diuretics like furosemide (B1674285) and bendroflumethiazide) can increase the risk of hypokalemia and electrocardiographic (ECG) changes. www.nhs.uknih.govnih.gov Both salbutamol and these diuretics can independently lower potassium levels, and their combined use can have an additive effect. pediatriconcall.comnih.gov This interaction is particularly concerning as significant hypokalemia can lead to cardiac arrhythmias.

Cardiovascular AgentInteraction MechanismClinical Implication
Beta-blockers (e.g., Propranolol)Pharmacodynamic antagonism at β2-receptors. leeds.ac.ukgoodrx.comInhibition of salbutamol's bronchodilator effect; risk of bronchospasm. nih.gov
Diuretics (Loop/Thiazide)Additive potassium-lowering effects. www.nhs.ukpediatriconcall.comIncreased risk of hypokalemia and associated ECG changes. nih.gov
Digoxin (B3395198)Salbutamol may decrease serum digoxin levels. goodrx.comPotential for reduced efficacy of digoxin; monitoring of levels may be required. goodrx.com

In Silico and In Vitro Approaches to Predict Drug-Drug Interactions

Traditional clinical trials for DDIs can be complex and costly. Therefore, in silico and in vitro methods are increasingly used to predict and understand potential interactions. japsonline.com

In Silico Approaches: These computer-based simulation methods can predict DDIs by modeling the behavior of drugs in the body. japsonline.com Physiologically based pharmacokinetic (PBPK) modeling is a powerful in silico tool used to simulate the ADME of drugs. simulations-plus.comresearchgate.net PBPK models can integrate data on a drug's physicochemical properties and its interaction with enzymes like CYPs to predict how co-administration with another drug might alter its pharmacokinetics. nih.gov For example, a PBPK model was developed to investigate the CYP-mediated interaction between salbutamol and fluvoxamine, demonstrating that co-administration could enhance salbutamol exposure. simulations-plus.comresearchgate.netnih.gov These models help in identifying potential risks early in drug development and can inform clinical monitoring strategies. simulations-plus.comjapsonline.com

In Vitro Approaches: These laboratory-based studies, often using cell cultures or isolated enzymes, provide empirical data for in silico models and help elucidate interaction mechanisms at a molecular level. For instance, in vitro studies can determine which CYP enzymes are responsible for metabolizing salbutamol and how strongly other drugs inhibit or induce these enzymes. This information is crucial for predicting the likelihood and magnitude of pharmacokinetic DDIs.

Pharmacogenomics and Individualized Therapeutics

Genetic Polymorphisms in Beta-2 Adrenergic Receptors (ADRB2) and Treatment Response

The beta-2 adrenergic receptor, encoded by the ADRB2 gene, is the primary target of Salbutamol (B1663637) Hydrochloride. It is one of the most studied genes in the context of bronchodilator response pharmacogenetics. mdpi.com Genetic variations within this gene can alter the receptor's structure and function, leading to significant differences in how patients respond to therapy. nih.govresearchgate.net

Several non-synonymous single nucleotide polymorphisms (SNPs) in the ADRB2 gene have been investigated for their impact on Salbutamol Hydrochloride's bronchodilator effect, with the most studied being Arg16Gly (rs1042713) and Gln27Glu (rs1042714). mdpi.com However, the findings from various studies have often been conflicting. mdpi.comclinpgx.org

Some studies have indicated that these polymorphisms are major determinants of bronchodilator response. For instance, one study found that individuals homozygous for Arginine at position 16 (Arg16) had a higher and more rapid increase in Forced Expiratory Volume in 1 second (FEV1) compared to carriers of the Glycine (Gly16) variant. nih.gov Another study in Serbian children associated the +46G allele (Gly16) with a better bronchodilator response to salbutamol. nih.gov Conversely, research in an Indian population suggested that patients homozygous for the Arg-16 form were poor responders, while those homozygous for the Gly-16 form were good responders. researchgate.net

Table 1: Selected Studies on ADRB2 Polymorphisms and Salbutamol Efficacy
Polymorphism (SNP)Genotype/AlleleObserved Effect on Bronchodilator ResponseStudy PopulationCitation
Arg16Gly (rs1042713)Arg16 homozygotesHigher and more rapid FEV1 responseModerate asthmatics nih.gov
Arg16Gly (rs1042713)+46G allele (Gly16)Associated with better responseSerbian children with asthma nih.gov
Arg16Gly (rs1042713)Arg16 homozygotesPoor respondersIndian asthmatics researchgate.net
Arg16Gly (rs1042713)Gly16 homozygotesGood respondersIndian asthmatics researchgate.net
Arg16Gly & Gln27GluVarious genotypesNo statistically significant difference in FEV1 responseMeta-analysis of 7 studies clinpgx.orgresearchgate.netnih.gov
Arg16Gly & Gln27GluVarious genotypesNo effect on response to nebulized salbutamolSouth Indian asthmatics nih.gov

Genetic variations in the ADRB2 gene may also influence the susceptibility to adverse effects associated with long-term or frequent use of beta-2 agonists. Chronic exposure to these agonists can lead to receptor desensitization and a decrease in therapeutic response (tachyphylaxis). nih.gov

Research has suggested that individuals with the Arg16/Arg16 genotype may be particularly susceptible to the detrimental effects of regular salbutamol use. In one study, Arg16 homozygous patients treated with regularly scheduled salbutamol experienced a significant decrease in morning Peak Expiratory Flow Rate (PEFR). nih.gov Furthermore, in this group, regular salbutamol use was associated with a higher rate of asthma exacerbations compared to both placebo and to Gly16 homozygotes on the same treatment. nih.gov This indicates that the Arg16 genotype may predispose patients to a worsening of asthma control when using short-acting beta-agonists on a frequent, scheduled basis.

Advanced Genomic Methodologies in Asthma Pharmacogenomics

The variability in patient response to asthma medications like Salbutamol has prompted the use of advanced genomic methodologies to uncover the genetic underpinnings of these differences. Pharmacogenomic studies have increasingly moved from single-gene analyses to more comprehensive, genome-wide approaches, aiming to provide a clearer picture of the complex genetic architecture influencing therapeutic outcomes. nih.gov These advanced methods are crucial for developing individualized therapeutic strategies, ensuring that patients receive the most effective treatments based on their unique genetic profiles. nih.gov

Genome-Wide Association Studies (GWAS) and Candidate Gene Identification

Genome-Wide Association Studies (GWAS) represent a powerful, hypothesis-free method for scanning the entire genome to identify common genetic variations, particularly single nucleotide polymorphisms (SNPs), associated with a specific trait or disease. In the context of asthma pharmacogenomics, GWAS has been instrumental in identifying novel genes linked to bronchodilator response (BDR), a key measure of Salbutamol's efficacy. core.ac.ukplos.org This approach contrasts with the candidate gene method, which focuses on pre-selected genes based on their known biological function related to the drug's mechanism of action or the disease's pathophysiology. nih.gov

One significant GWAS investigating BDR in asthmatic subjects identified variants near the SPATS2L gene as having the strongest association with response to β2-agonists. core.ac.ukplos.org The study found that individuals with the TT genotype at the SNP rs295137, located near SPATS2L, exhibited a significantly higher bronchodilator response compared to those with CC or TC genotypes. plos.org Subsequent laboratory experiments suggested that SPATS2L may play a role in regulating the levels of the β2-adrenergic receptor, the target for Salbutamol. plos.org

The candidate gene approach, while more focused, has yielded critical insights, primarily centered on the β2-adrenergic receptor gene (ADRB2). clinpgx.orgtandfonline.com This gene is located on chromosome 5q31-q32, a region highly associated with asthma. mdpi.com Polymorphisms in ADRB2, such as the variation at amino acid position 16 resulting in either Arginine (Arg) or Glycine (Gly), have been extensively studied. Multiple studies in both children and adults have shown that individuals homozygous for the Arg16 allele tend to have a better initial bronchodilator response to Salbutamol. clinpgx.orgmdpi.com However, some research also indicates that these same individuals may experience a decline in response with regular, long-term use of the drug. clinpgx.org Other candidate genes associated with Salbutamol response include ARG1 (arginase 1) and CRHR2 (corticotropin-releasing hormone receptor 2). nih.govclinpgx.org

Below is a summary of key genetic findings from both GWAS and candidate gene studies related to Salbutamol response.

Study TypeGene/LocusVariant (SNP)PopulationKey Finding Associated with Salbutamol Response
GWAS SPATS2Lrs295137Non-Hispanic White AsthmaticsThe TT genotype was associated with a higher median bronchodilator response compared to CC or TC genotypes. plos.org
Candidate Gene ADRB2Arg16GlyMultiple (Children & Adults)The Arg16 variant is linked to a faster and/or increased initial response to Salbutamol compared to the Gly16 variant. clinpgx.orgmdpi.com
Candidate Gene ARG1rs2781659Adult & Childhood AsthmaticsThe AA genotype was associated with the most significant bronchodilation from albuterol (Salbutamol) in adults. mdpi.com
Candidate Gene CRHR2Various SNPsAsthmaticsSNPs in this gene, involved in smooth muscle relaxation, were weakly associated with acute drug response. clinpgx.org
Candidate Gene ADCY9rs2531988AsthmaticsNominally significant associations with BDR were found in this gene in a large GWAS analysis. plos.org

Drug Discovery and Development Research

Synthetic Pathways and Process Optimization

The synthesis of Salbutamol (B1663637) Hydrochloride has undergone significant evolution, driven by the need for more efficient, safer, and enantiomerically pure production methods. Research has focused on optimizing reaction conditions, reducing the use of hazardous materials, and developing scalable processes for industrial manufacturing.

Chemical Synthesis Routes: Evolution and Innovations

The development of Salbutamol originated from the modification of the natural neurotransmitter, Norepinephrine. Early research aimed to create a more specific drug targeting only β-adrenoceptors, leading to the synthesis of Isoproterenol. However, Isoproterenol's metabolic instability and lack of selectivity between β1 and β2 receptors prompted further modifications, culminating in the development of Salbutamol in 1969. nih.gov Key changes included replacing the isopropyl group with a more selective tert-butyl group and substituting a hydroxyl group on the aromatic ring with a hydroxymethyl group to enhance metabolic stability. nih.gov

Innovations in chemical synthesis have led to the development of more streamlined and safer pathways. A notable advancement is a method that starts from 4-hydroxy-3-hydroxymethyl acetophenone (B1666503) and proceeds through epoxy protection, oxidation, reductive amination, and deprotection to form the hydrochloride salt. nih.gov This process advantageously avoids the high-risk bromination step, resulting in less environmental pollution and lower production costs. nih.gov Another innovative multi-step process involves: nih.govrightbreathe.com

Chloromethylation: Reaction of p-hydroxybenzaldehyde and paraformaldehyde.

Hydrolysis: Conversion of the initial product under weakly alkaline conditions.

Propylidene Protection: Protection of the dihydroxy group.

Epoxidation: Formation of an epoxide ring.

Aminolysis Ring-Opening: Reaction with tert-butylamine.

Hydrolysis Deprotection: Removal of the protecting group under acidic conditions to yield Salbutamol.

This newer process is characterized by mild reaction conditions, easier purification, and a total molar yield of up to 45%. nih.gov

A significant area of innovation has been the development of enantioselective synthesis to produce (R)-Salbutamol (Levosalbutamol), the active enantiomer. While Salbutamol is often marketed as a racemic mixture, research has shown that the (S)-enantiomer may be associated with adverse effects. health.qld.gov.au Asymmetric synthesis routes have been developed using techniques like asymmetric reduction of α-ketoimines or α-bromoketones catalyzed by oxazaborolidines. nih.gov Another enantioselective approach involves the asymmetric epoxidation of 3-acetoxymethyl-4-acetyloxystyrene, followed by ring-opening of the resulting chiral epoxide with t-butylamine. health.qld.gov.au

The table below summarizes the evolution of key synthetic approaches for Salbutamol.

Synthetic ApproachStarting MaterialsKey StepsAdvantages & Innovations
Early Racemic Synthesis Derivatives of salicylic (B10762653) acid or 4-hydroxy acetophenone mpa.seFriedel-Crafts acylation, nucleophilic substitution, reduction with LiAlH₄ mpa.seEstablished initial production methods.
Improved Racemic Synthesis p-hydroxybenzaldehyde, paraformaldehyde nih.govChloromethylation, hydrolysis, protection, epoxidation, aminolysis, deprotection nih.govAvoids hazardous reagents, mild conditions, higher yield (45%). nih.gov
Industrial Process Innovation 4-hydroxy-3-hydroxymethyl acetophenone nih.govEpoxy protection, oxidation, reductive amination, deprotection nih.govAvoids bromination, low environmental impact, suitable for large scale. nih.gov
Enantioselective Synthesis 3-acetoxymethyl-4-acetyloxystyrene health.qld.gov.auAsymmetric epoxidation, ring-opening with t-butylamine health.qld.gov.auProduces the more active (R)-enantiomer. health.qld.gov.au

Industrial Scale Production Methodologies

For industrial-scale production, synthetic routes must be cost-effective, safe, environmentally friendly, and scalable. A key challenge in early large-scale synthesis was the reliance on dangerous reagents like lithium aluminum hydride, which is more suitable for laboratory use than for industrial processes. mpa.se

Modern industrial methodologies prioritize the avoidance of high-risk and toxic reagents. A patented preparation method designed for industrial production starts with 4-hydroxy-3-hydroxymethyl acetophenone. nih.gov The process involves steps of epoxy protection, oxidation, reductive amination, and finally deprotection to form the salt. nih.gov This route is advantageous for large-scale manufacturing due to its simple and convenient operation, mild reaction conditions, and low equipment requirements, which collectively reduce production costs and environmental impact. nih.gov

Another aspect of industrial production involves controlling the physical properties of the final active pharmaceutical ingredient (API). For inhaled therapies, the particle size of the drug is critical. The crystallization of salbutamol sulfate (B86663) often results in needle-shaped particles with poor flowability, which complicates manufacturing. msf.org To overcome this, high-gravity controlled precipitation (HGCP) through antisolvent crystallization has been developed. tandfonline.com In this method, an aqueous solution of salbutamol sulfate is passed through an HGCP reactor with an antisolvent (e.g., isopropanol) to induce precipitation, followed by spray drying. tandfonline.com This technique allows for the production of particles with a controlled size suitable for inhalation, demonstrating a scalable and cost-effective method for industrial production. tandfonline.com

Novel Drug Delivery Systems and Formulations

The therapeutic efficacy of Salbutamol Hydrochloride is highly dependent on its delivery to the lungs. Consequently, extensive research has been dedicated to developing novel and efficient drug delivery systems and formulations to optimize pulmonary deposition and performance.

Inhaler Technologies: Metered-Dose Inhalers (MDIs) and Dry Powder Inhalers (DPIs)

Metered-dose inhalers (MDIs) are the most common devices for delivering Salbutamol. respelearning.scot An MDI consists of a pressurized canister containing the medication, a propellant, and in some cases, a cosolvent, fitted into a plastic mouthpiece. nih.govhealthhub.sg Pressing the canister releases a specific, measured dose of medication in an aerosol form that is inhaled by the patient. respelearning.scothealthhub.sg MDI formulations can be either solutions or suspensions. nih.gov Solution formulations, where the drug is dissolved in the propellant system, are often easier to formulate, while suspensions require careful consideration of particle size and the use of dispersing agents to prevent flocculation. nih.gov The evolution from chlorofluorocarbon (CFC) propellants to hydrofluoroalkane (HFA) propellants has been a significant innovation, as HFA formulations can produce a softer plume and may result in higher lung deposition. nih.gov

Dry powder inhalers (DPIs) represent a key alternative to MDIs. wikipedia.org These devices deliver the medication as a dry powder and are breath-actuated, meaning the drug is released only when the patient inhales. wikipedia.orgnih.gov This mechanism avoids the coordination difficulties some patients experience with press-and-breathe MDIs. nih.gov However, the performance of DPIs is dependent on the patient's inspiratory effort; an insufficient inhalation flow rate can lead to reduced dose delivery. wikipedia.org Various DPI devices are available for Salbutamol, including single-dose and multi-dose inhalers like the Easyhaler, Turbuhaler, and Diskus. rightbreathe.combohrium.com

The table below provides a comparison of these two primary inhaler technologies.

FeatureMetered-Dose Inhaler (MDI)Dry Powder Inhaler (DPI)
Mechanism Propellant-driven aerosol spray (press-and-breathe) respelearning.scotBreath-actuated; drug dispersed by patient's inspiratory effort wikipedia.org
Formulation Solution or suspension in a pressurized propellant (e.g., HFA) nih.govMicronized drug powder, often blended with a carrier (e.g., lactose) researchgate.net
Coordination Requires coordination between actuation and inhalation nih.govNo coordination required, but needs a minimum inspiratory effort wikipedia.orgnih.gov
Advantages Portable, multi-dose, established technology. respelearning.scotPropellant-free, breath-actuated, easy to use for some patients. wikipedia.orgnih.gov
Disadvantages Requires coordination, potential for high oropharyngeal deposition. nih.govnih.govPerformance depends on inspiratory flow, sensitive to humidity. wikipedia.org

Nebulized Formulations and Aerosol Characteristics

For severe asthma attacks or for patients unable to use handheld inhalers effectively, Salbutamol is administered via a nebulizer. msf.org Nebulizers convert a liquid drug solution into a fine mist or aerosol that can be inhaled through a mask or mouthpiece over a period of 10-15 minutes. msf.org Salbutamol nebulizer solutions typically contain 2.5 mg or 5 mg of the drug in a 2.5 ml unit dose vial. mpa.semsf.org For efficient nebulization, the solution is often diluted with 0.9% sodium chloride to a total volume of about 4 ml. msf.org

The characteristics of the generated aerosol are critical for its therapeutic effect and depend heavily on the type of nebulizer used. The main types are jet, ultrasonic, and mesh nebulizers. nih.govmpa.se Research has focused on characterizing the aerosol produced by these devices, particularly the active substance delivery rate and the Mass Median Aerodynamic Diameter (MMAD) of the particles. A smaller MMAD is generally preferred for deeper lung penetration.

A study comparing different nebulizer devices provided the following in-vitro data on aerosol characteristics for a Salbutamol formulation: mpa.se

Nebuliser TypeBreathing PatternMass Median Aerodynamic Diameter (MMAD) (µm)Active Substance Delivery Rate (mg/min)Total Active Substance Delivered (mg/2.5 mL)
Jet Nebuliser Adult4.50.130.39
Jet Nebuliser Child4.50.070.21
Mesh Nebuliser Adult5.30.180.95
Mesh Nebuliser Child5.30.100.54

Recent formulation advancements include the development of porous particles using spray-drying techniques with pore-forming agents like ammonium (B1175870) bicarbonate. tandfonline.com This method produces particles with enhanced aerosolization properties, potentially improving delivery efficiency. tandfonline.com

Pulmonary Delivery Performance and Lung Deposition

The ultimate goal of any inhalation therapy is to maximize drug deposition in the lungs while minimizing deposition in the oropharynx, which can lead to systemic absorption without therapeutic benefit. nih.gov Pulmonary deposition is influenced by the delivery device, the formulation, and the patient's inhalation technique. nih.govwikipedia.orgmdpi.com

Studies using radiolabeling and gamma scintigraphy have quantified the deposition from various devices. A study comparing Salbutamol delivery in mechanically ventilated rabbits found significant differences between devices. nih.gov Similarly, research on human airway replicas has shown that HFA-based MDIs result in lower oral deposition (56%) and higher lung deposition (24%) compared to older CFC-based MDIs (78% oral, 16% lung). nih.gov The use of spacers with MDIs can further decrease oropharyngeal deposition and increase the amount of drug reaching the lungs. nih.gov

The inspiratory flow rate is particularly important for DPIs. One study found that for the MAGhaler DPI, lung deposition was 26.4% of the delivered dose at a high flow rate (60 L/min) and 21.1% at a lower flow rate (30 L/min). researchgate.net

The following table presents a summary of lung deposition data from various studies.

Delivery SystemFormulation/PropellantLung Deposition (% of Dose)Oropharyngeal Deposition (% of Dose)Study Model
MDI CFC16% nih.gov78% nih.govHuman Airway Replica nih.gov
MDI HFA-134a24% nih.gov56% nih.govHuman Airway Replica nih.gov
MDI + Holding Chamber Technetium-99m labeled0.22% nih.govN/AVentilated Rabbits nih.gov
Jet Nebulizer Technetium-99m labeled0.48% nih.govN/AVentilated Rabbits nih.gov
Ultrasonic Nebulizer Technetium-99m labeled3.05% nih.govN/AVentilated Rabbits nih.gov
MAGhaler DPI (60 L/min) Lactose blend26.4% researchgate.netN/AHealthy Human Subjects researchgate.net
MAGhaler DPI (30 L/min) Lactose blend21.1% researchgate.netN/AHealthy Human Subjects researchgate.net

Preclinical and Clinical Research Methodologies

The development and evaluation of Salbutamol Hydrochloride as a therapeutic agent have been underpinned by a range of preclinical and clinical research methodologies. These studies are essential for elucidating the compound's mechanism of action, efficacy, and clinical utility in respiratory and other systemic conditions.

In Vitro Assays for Receptor Binding and Functional Activity

In vitro studies are fundamental to understanding the molecular interactions of Salbutamol Hydrochloride with its target receptors. These assays provide crucial data on binding affinity and functional response.

One area of investigation has been the interaction of Salbutamol with adrenergic receptors. For instance, research has explored the binding affinity of Salbutamol to the β2 adrenergic receptor, including mutated forms of the receptor. In silico studies have been employed to generate conformers of Salbutamol and evaluate their binding affinity through molecular docking algorithms. One study identified a bioactive conformer of Salbutamol that demonstrated a 1.54-fold greater affinity for the mutated (Thr164Ile) β2 adrenergic receptor compared to the standard form of the compound.

Beyond its primary target, the androgenic activity of Salbutamol has also been investigated in vitro. The A-Screen assay, which measures the androgen-dependent inhibition of proliferation of the androgen receptor-positive human mammary carcinoma cell line, MCF7-AR1, has been utilized for this purpose. This assay has demonstrated that Salbutamol exhibits androgenic activity, with a reported IC50 value of 8.93x10-6 M. clinicaltrials.govnih.gov To validate these findings, the assay was also performed with known androgens, which produced IC50 values in previously established ranges. clinicaltrials.govnih.gov

The functional activity of Salbutamol has been further characterized through its effects on smooth muscle relaxation. In comparative studies using equine tracheal muscle strips, Salbutamol demonstrated potent relaxant effects. The EC50 value for Salbutamol in relaxing pre-contracted muscle strips was determined to be 5.6 nM, with the compound achieving complete relaxation of the preparations.

Interactive Data Table: In Vitro Receptor Binding and Functional Activity of Salbutamol

Assay TypeTarget/ModelKey Finding
In Silico DockingMutated (Thr164Ile) β2 Adrenergic ReceptorA bioactive conformer showed 1.54-fold greater binding affinity.
A-Screen AssayMCF7-AR1 cell lineExhibited androgenic activity with an IC50 of 8.93x10-6 M. clinicaltrials.govnih.gov
Muscle Relaxation AssayEquine Tracheal Muscle StripsDemonstrated potent relaxation with an EC50 of 5.6 nM.

Animal Models of Respiratory and Systemic Conditions

Animal models are indispensable for evaluating the physiological effects of Salbutamol Hydrochloride in a living organism before human trials. Various species have been utilized to model both respiratory and systemic diseases.

Respiratory Conditions:

Murine models of chronic allergic pulmonary inflammation have been employed to study the effects of Salbutamol on epithelial function. In mice sensitized with ovalbumin, Salbutamol administration was shown to increase ciliary beat frequency (CBF) and the transepithelial potential difference. nih.gov These findings suggest that Salbutamol can positively impact mucociliary transport in the airways. nih.gov Feline models are also utilized, particularly for studying inflammatory lower airway diseases like asthma. nih.gov Computational fluid dynamics (CFD) has been used in cats to analyze the transport and deposition of Salbutamol particles in the airways under different breathing conditions. nih.gov Rat models of asthma have also demonstrated the effectiveness of beta2-receptor agonists like Salbutamol.

Systemic Conditions:

Animal models have also been instrumental in investigating the systemic effects of Salbutamol, particularly its anti-inflammatory properties. In rat models of acute and chronic inflammation, such as carrageenan-induced paw edema and cotton-pellet-induced granuloma, Salbutamol has been shown to effectively reduce inflammation and inflammatory nociception. This anti-inflammatory effect is thought to be mediated, at least in part, through an antioxidant mechanism. Studies in these models have shown that Salbutamol can impact levels of lipid peroxidation (LPO), glutathione (B108866) (GSH), myeloperoxidase (MPO), and superoxide (B77818) dismutase (SOD).

The versatility of Salbutamol is further highlighted by its veterinary applications. It is a commonly used medication for treating acute airway obstruction in various animal species, including cats, dogs, and horses. researchgate.net

Interactive Data Table: Animal Models in Salbutamol Research

Animal ModelCondition StudiedKey Research Findings
MiceChronic Allergic Pulmonary InflammationIncreased ciliary beat frequency and transepithelial potential difference. nih.gov
CatsFeline Inflammatory Lower Airway DiseaseUsed to model and analyze drug delivery and particle deposition in the airways. nih.gov
RatsAcute and Chronic InflammationDemonstrated anti-inflammatory and antinociceptive effects, potentially via antioxidant mechanisms.

Clinical Trial Design and Outcome Measures in Respiratory Disease

Clinical trials are the definitive step in evaluating the efficacy and utility of Salbutamol Hydrochloride in human populations. The design of these trials and the selection of appropriate outcome measures are critical for generating robust evidence.

Clinical Trial Design:

Clinical trials involving Salbutamol for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) often employ specific designs to answer particular research questions. For instance, to investigate the bronchoprotective effects of Salbutamol, a trial might compare two groups, one with asthma and one with COPD, to assess differences in response to the active treatment. clinicaltrials.gov Such studies may be designed as double-blind, randomized, placebo-controlled crossover trials. researchgate.net The eligibility criteria for these trials are stringent, often specifying age ranges, disease diagnosis, and smoking history for COPD patients, and excluding individuals with recent exacerbations or use of certain other medications. clinconnect.io

Outcome Measures:

A variety of outcome measures are used in clinical trials of Salbutamol to assess its impact on respiratory diseases.

Pulmonary Function Tests: Spirometry is a cornerstone of these trials, with Forced Expiratory Volume in 1 second (FEV1) being a common primary outcome. nih.govmdpi.com Other spirometric measures include Forced Vital Capacity (FVC) and Maximal Mid-Expiratory Flow (MMEF). nih.gov More sensitive techniques like impulse oscillometry and plethysmography are also used to measure parameters such as respiratory system resistance (R5), reactance (X5), resonant frequency (RF), and specific airway conductance (sGaw). nih.gov Studies have shown that impulse oscillometry and plethysmography can detect significant bronchodilation at lower doses of Salbutamol compared to FEV1. nih.gov

Symptom and Quality of Life Assessments: Patient-reported outcomes are increasingly important. The Asthma Quality of Life Questionnaire is a tool used to assess how the treatment affects a patient's daily life, including activity limitation, symptoms, and emotional function. researchgate.net In COPD, the Transition Dyspnoea Index (TDI) and the Evaluating Respiratory Symptoms-COPD (E-RS) questionnaire are used to measure changes in symptoms. nih.gov

Rescue Medication Use: A key indicator of disease control is the frequency of rescue medication use. Clinical trials often track the number of Salbutamol puffs per day as a measure of symptom burden and treatment efficacy. nih.gov Reductions in daily SABA use have been shown to correlate with improvements in lung function and health-related quality of life. nih.gov

Asthma Control and Exacerbations: The Asthma Control Questionnaire (ACQ-5) is used to assess asthma control, with higher scores indicating poorer control. nih.gov The frequency of severe asthma exacerbations is another critical outcome measure. nih.gov Electronically monitored Salbutamol use has been investigated as a predictor of future adverse outcomes, including severe exacerbations and poor asthma control. nih.gov

Interactive Data Table: Outcome Measures in Salbutamol Clinical Trials

Outcome CategorySpecific Measures
Pulmonary FunctionFEV1, FVC, MMEF, R5, X5, RF, sGaw nih.gov
Patient-Reported OutcomesAsthma Quality of Life Questionnaire, TDI, E-RS researchgate.netnih.gov
Medication UseDaily number of Salbutamol puffs nih.gov
Disease ControlAsthma Control Questionnaire (ACQ-5), Frequency of severe exacerbations nih.gov

Emerging Research Areas and Future Directions

Role in Gastric Cancer Tumorigenesis: β2-AR/ERK/EMT Pathway

The potential role of the β2-adrenergic receptor (β2-AR), the primary target of Salbutamol (B1663637), in cancer progression is an area of growing interest. While direct studies on Salbutamol Hydrochloride's effect on gastric cancer tumorigenesis via the β2-AR/ERK/EMT pathway are not extensively detailed in current literature, the underlying mechanisms are being explored. The β2-AR has been shown to be present in higher densities on hepatocellular carcinoma cells compared to non-tumor liver cells. nih.gov Stimulation of β-adrenoceptors can activate the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell proliferation, in pancreatic cancer cells. nih.gov

Furthermore, β-adrenergic signaling is known to influence the epithelial-mesenchymal transition (EMT), a critical process in tumor invasion and metastasis. The ERK/MAPK pathway is a significant downstream effector of β2-AR activation and plays a crucial role in initiating EMT. Therefore, it is biologically plausible that chronic stimulation of the β2-AR by an agonist like Salbutamol could potentially influence these pathways in gastric cancer cells, although specific research is required to substantiate this hypothesis.

Influence on Macrophage Phenotype and Metabolic Reprogramming

Recent research has shed light on the immunomodulatory properties of Salbutamol, particularly its influence on macrophage phenotype and metabolism. Macrophages are highly plastic immune cells that can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. frontiersin.orgfrontiersin.org A study investigating the effects of (R)-salbutamol, the active enantiomer of Salbutamol, on lipopolysaccharide (LPS)-induced macrophages, discovered its ability to inhibit the M1 phenotype. nih.gov

The study demonstrated that (R)-salbutamol significantly downregulated the expression of typical M1 macrophage cytokines, including monocyte chemotactic protein-1 (MCP-1), interleukin-1β (IL-1β), and tumor necrosis factor α (TNF-α). nih.gov This effect was accompanied by a decrease in the production of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and reactive oxygen species (ROS), all hallmarks of M1 macrophage activity. nih.gov Furthermore, (R)-salbutamol was found to reprogram the cellular metabolism of these macrophages by reducing aerobic glycolysis and enhancing mitochondrial respiration. nih.govnih.gov These findings suggest that (R)-salbutamol may exert anti-inflammatory effects by skewing macrophage polarization away from the M1 phenotype through metabolic reprogramming. nih.gov This action was inhibited by a specific β2 receptor antagonist, confirming the pathway of this effect. nih.gov

ParameterEffect of (R)-Salbutamol on LPS-Induced Macrophages
M1 Macrophage PolarizationInhibited
M1 Cytokine Expression (MCP-1, IL-1β, TNF-α)Downregulated
iNOS, NO, and ROS ProductionDecreased
Aerobic GlycolysisReduced
Mitochondrial RespirationEnhanced

Impact on Athletic Performance in Non-Asthmatic Individuals

The potential ergogenic effects of Salbutamol in non-asthmatic athletes have been a subject of considerable debate and research. Several studies have investigated whether inhaled Salbutamol can enhance endurance and sprint performance, with conflicting results.

A double-blind, randomized, crossover study involving trained triathletes found that inhaled Salbutamol, even at high doses, did not have a significant effect on endurance performance. nih.govnih.gov Similarly, another study on non-asthmatic, non-athlete individuals concluded that inhaled Salbutamol did not improve peak oxygen uptake compared to a placebo. bmj.com Research on elite non-asthmatic male athletes also showed no significant improvement in VO₂max, peak power, or endurance sprint time after Salbutamol inhalation. ubc.ca

Conversely, some studies have suggested a potential for performance enhancement in specific scenarios. One study observed a gain in sprint capacity in healthy men and women after albuterol (Salbutamol) inhalation. bmj.com Another demonstrated a 2% increase in performance during a cycle ergometer time trial in non-asthmatic male athletes after high-dose Salbutamol inhalation. bmj.com A more recent study also found no performance-enhancing effect of either salbutamol, formoterol, or a combination of both on time trial performance in competitive endurance athletes, despite an observed improvement in lung function. triathlete.com

These discrepancies in findings may be attributable to differences in study design, dosage, route of administration, and the specific performance metrics evaluated. The current consensus from a majority of studies suggests that inhaled Salbutamol does not provide a significant ergogenic advantage for endurance performance in non-asthmatic individuals. nih.govnih.govbmj.comubc.catriathlete.com

Development of Enantiopure Salbutamol (Levalbuterol) and its Comparative Studies

Salbutamol is a chiral molecule and is commercially available as a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. researchgate.net The bronchodilatory effects of racemic Salbutamol are attributed entirely to the (R)-enantiomer. core.ac.uk This has led to the development and clinical use of enantiopure (R)-salbutamol, known as Levalbuterol.

Comparative studies have been conducted to evaluate the efficacy and safety of Levalbuterol versus racemic Salbutamol. One study found that 100mcg of Levalbuterol administered via a pressurized metered-dose inhaler (pMDI) was as effective as 200mcg of racemic Salbutamol in terms of bronchodilator response. core.ac.uk However, a systematic review and meta-analysis concluded that Levalbuterol is not clinically superior to Salbutamol for the treatment of acute asthma. mdpi.com Another randomized controlled trial found no significant differences in forced expiratory volume (FEV1) between Levalbuterol and Salbutamol. mdpi.com

In contrast, a study in children with acute exacerbation of asthma suggested that nebulized Levalbuterol was superior to racemic Salbutamol in improving respiratory rate, oxygen saturation, and peak expiratory flow rate, with racemic Salbutamol causing significant tachycardia. nih.gov While some research suggests potential benefits for Levalbuterol, particularly regarding side effect profiles, other studies have found no significant clinical advantage over the racemic mixture. core.ac.ukmdpi.comnih.govijpediatrics.com

Study FocusLevalbuterol FindingRacemic Salbutamol FindingConclusion
Acute Asthma (Systematic Review) mdpi.comNot clinically superiorStandard of careLevalbuterol not superior to Salbutamol.
Acute Asthma (RCT) mdpi.comNo significant difference in FEV1No significant difference in FEV1No significant difference in efficacy.
Acute Asthma in Children (RCT) nih.govSuperior improvement in RR, SpO₂, PEFRCaused significant tachycardiaLevalbuterol is superior in children.
Bronchodilator Response (pMDI) core.ac.uk100mcg effective200mcg effectiveLevalbuterol is as effective at half the dose.

Computational Approaches in Drug Interaction Prediction (e.g., PBPK Modeling)

Physiologically based pharmacokinetic (PBPK) modeling is an in silico approach that is increasingly being used to predict and understand drug-drug interactions (DDIs). researchgate.net This computational tool can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in a virtual population, taking into account various physiological and demographic factors.

A case study utilizing PBPK modeling investigated the potential for cytochrome P450 (CYP)-mediated DDIs between Salbutamol and Fluvoxamine. researchgate.netnih.govnih.gov The study developed and validated a PBPK model for Salbutamol and used a previously verified model for Fluvoxamine to simulate their co-administration under different regimens and in various patient profiles. researchgate.netnih.govnih.gov The results of the simulation demonstrated that co-administration of Fluvoxamine could enhance Salbutamol exposure, particularly with increasing doses of Fluvoxamine. researchgate.netnih.gov This highlights the utility of PBPK modeling in predicting potential DDIs involving Salbutamol, which can help in optimizing drug therapy and preventing adverse outcomes, especially in patients undergoing polytherapy. researchgate.netnih.govnih.gov

Sustainable Pharmaceutical Development: Propellant Alternatives in Inhalers

The environmental impact of pressurized metered-dose inhalers (pMDIs), which traditionally use hydrofluorocarbon (HFC) propellants with a high global warming potential (GWP), is a growing concern. aptar.com This has spurred significant research and development into more sustainable alternatives for inhaler technology. medicaldevice-network.com

Pharmaceutical companies are actively working on reformulating their pMDI products, including those containing Salbutamol, with low-GWP propellants. gsk.comeuropeanpharmaceuticalreview.com One such alternative is HFO-1234ze, which has the potential to reduce the carbon footprint of inhalers by up to 99.9%. honeywell.com Another promising low-GWP propellant being investigated is HFA-152a. aptar.com

Major pharmaceutical companies have announced plans to transition their Salbutamol inhalers to these more environmentally friendly propellants. gsk.comeuropeanpharmaceuticalreview.com For instance, one company is advancing a low-carbon version of its Salbutamol inhaler into Phase III clinical trials, with the aim of reducing greenhouse gas emissions from the inhaler by approximately 90%. gsk.comeuropeanpharmaceuticalreview.com This shift towards sustainable pharmaceutical development aims to maintain the therapeutic efficacy and convenience of pMDIs while significantly mitigating their environmental impact. aptar.com

Q & A

Q. What validated analytical methods are recommended for quantifying Salbutamol Hydrochloride in pharmaceutical formulations?

A stability-indicating UV-Visible spectrophotometric method is widely used, with dual-wavelength detection at 224 nm (Salbutamol) and 244 nm (Ambroxol). This method demonstrates linearity (R² > 0.999), precision (RSD < 2% for intra-/inter-day analyses), and sensitivity (LOD: 0.015 μg/mL; LOQ: 0.048 μg/mL). Forced degradation studies under acidic, alkaline, thermal, and photolytic conditions ensure specificity .

Q. How should experimental protocols for Salbutamol Hydrochloride synthesis be documented to ensure reproducibility?

Follow ICH guidelines and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (solvents, catalysts, temperatures).
  • Include characterization data (HPLC purity, NMR/IR spectra) for novel compounds.
  • For known compounds, cite literature confirming identity (e.g., CAS 51022-70-9 for Salbutamol hemisulfate) .

Q. What are the critical parameters for validating Salbutamol Hydrochloride assays in biological matrices?

Key validation parameters per ICH Q2(R1):

  • Linearity : Calibration curves spanning 50–150% of target concentration.
  • Accuracy : Recovery rates 98–102% via spike-recovery experiments.
  • Precision : RSD ≤ 2% for repeatability and intermediate precision.
  • Selectivity : No interference from plasma proteins or co-administered drugs (e.g., Ambroxol) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize Salbutamol Hydrochloride formulation stability?

Use Box-Behnken designs to evaluate interactions between variables (e.g., excipient ratios, pH, temperature). For example:

  • Factors : Polymer concentration (X1), surfactant type (X2), curing time (X3).
  • Response : Drug release profile (Q8h ≥ 80%). Statistical models (e.g., ANOVA) identify significant factors, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in Salbutamol Hydrochloride degradation pathways reported across studies?

  • Forced Degradation Studies : Compare degradation under standardized ICH conditions (0.1N HCl/NaOH, 80°C, UV light).
  • LC-MS/MS Analysis : Identify degradation products (e.g., Salbutamone Hydrochloride, CAS 41489-89-8) and correlate with structural instability (e.g., hydroxyl group oxidation) .
  • Meta-Analysis : Cross-reference findings with databases like DrugBank or Indian Pharmacopoeia to reconcile discrepancies .

Q. How do stereochemical differences (e.g., R- vs. S-enantiomers) impact Salbutamol Hydrochloride’s pharmacological activity?

Levalbuterol ((R)-enantiomer) exhibits 100-fold higher β2-adrenergic receptor affinity than (S)-enantiomer. Use chiral HPLC (e.g., Chiralpak AD column) or polarimetry to quantify enantiomeric excess. Clinical studies show R-enantiomers reduce bronchospasm with fewer side effects (e.g., tachycardia) .

Q. What methodologies ensure reliable impurity profiling of Salbutamol Hydrochloride in compliance with pharmacopeial standards?

  • HPLC-MS/MS : Detect trace impurities (e.g., Impurity J, CAS 41489-89-8) at ≤ 0.1% thresholds.
  • ICH Q3A Guidelines : Classify impurities based on toxicity (e.g., genotoxic alerts via in silico tools like Derek Nexus).
  • Reference Standards : Use certified materials (e.g., MM0381.10 for Salbutamone Hydrochloride) .

Methodological Tables

Q. Table 1. Key Validation Parameters for UV Spectrophotometric Analysis

ParameterSalbutamol HydrochlorideAmbroxol Hydrochloride
Linearity Range2–10 μg/mL5–25 μg/mL
LOD0.015 μg/mL0.135 μg/mL
LOQ0.048 μg/mL0.411 μg/mL
Intra-Day RSD (%)1.3851.685
Inter-Day RSD (%)0.6130.861
Source: Adapted from stability-indicating method validation data

Q. Table 2. Forced Degradation Conditions and Outcomes

ConditionDegradation (%)Major Degradation Product
0.1N HCl (1h)12.5Desulfated derivative
0.1N NaOH (1h)18.2Oxidized quinone form
UV Light (365 nm)9.8Photolytic dimer
80°C (6h)7.3Thermal decomposition byproduct
Source: Stress testing results from

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.